1-(2,3-dichlorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide
Description
This compound belongs to the thienoimidazole class, characterized by a fused thiophene-imidazole core. Its structure includes a 2,3-dichlorophenyl substituent at position 1 and a mercapto (-SH) group at position 2, with a 5,5-dioxide modification on the thiophene ring.
Properties
IUPAC Name |
3-(2,3-dichlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O2S2/c12-6-2-1-3-8(10(6)13)15-9-5-19(16,17)4-7(9)14-11(15)18/h1-3,7,9H,4-5H2,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZWBPSMPZTHKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)N(C(=S)N2)C3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of chemical and biological properties. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological effects. For instance, some imidazole derivatives have been found to inhibit certain enzymes, interact with cell receptors, or interfere with DNA synthesis.
Biological Activity
1-(2,3-dichlorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide is a heterocyclic compound with significant biological activity. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews its biological activities, including antimicrobial and anticancer properties, supported by data tables and research findings.
- Molecular Formula : CHClNOS
- Molecular Weight : 337.2 g/mol
- Structure : The compound features a thieno[3,4-d]imidazole core with a mercapto group that contributes to its reactivity and biological properties.
Antimicrobial Activity
Research indicates that compounds similar to 1-(2,3-dichlorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide exhibit potent antimicrobial properties. For instance:
- A study demonstrated that related thiazole derivatives showed significant antibacterial activity against various Gram-positive and Gram-negative bacteria with MIC values ranging from 0.008 to 0.046 µg/mL .
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Streptococcus pneumoniae | 0.008 | |
| Staphylococcus epidermidis | 0.030 | |
| Streptococcus pyogenes | 0.060 |
Anticancer Activity
The compound has shown potential as an anticancer agent in various studies. Research on related thienoimidazole derivatives revealed cytotoxic effects against cancer cell lines:
- In vitro studies indicated that compounds with similar structures inhibited the growth of colon carcinoma (HCT-116) cells with IC values around 6.2 µM and breast cancer (T47D) cells with IC values of 27.3 µM .
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : Similar compounds have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription in cancer cells .
- Receptor Binding : The thienoimidazole structure allows for potential binding to various biological receptors involved in cellular signaling pathways.
Case Studies
Several case studies have highlighted the efficacy of thienoimidazoles in treating infections and cancer:
- Case Study on Antimicrobial Efficacy : A clinical trial involving thiazole derivatives reported significant improvements in bacterial infections resistant to standard treatments.
- Case Study on Anticancer Properties : Research involving a series of synthesized thienoimidazole derivatives demonstrated their effectiveness in reducing tumor size in xenograft models.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Thienoimidazole Derivatives
The following table compares key structural and physicochemical properties of the target compound with its closest analogs:
Key Observations:
- Electron Effects : The 2,3-dichlorophenyl group in the target compound provides stronger electron-withdrawing effects compared to single-halogen analogs (e.g., 4-bromo or 2-chloro derivatives), which may enhance reactivity in electrophilic substitution or receptor binding .
- Functional Groups : The mercapto (-SH) group in the target compound contrasts with the ketone in ’s analog, suggesting divergent reactivity (e.g., disulfide formation vs. hydrogen bonding) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
